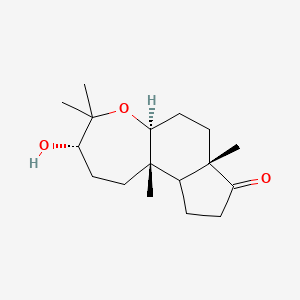
Nakorone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nakorone is a natural product found in Ptilocaulis spiculifer with data available.
Scientific Research Applications
Biomimetic Synthesis Applications
Nakorone, a marine natural product, has been a subject of interest in the field of biomimetic synthesis. A study by Tong et al. (2007) in the Journal of the American Chemical Society highlights the first biomimetic total syntheses of ent-nakorone. This process involves combining features of tandem polyepoxide cyclization with biomimetic polyene cyclization, offering efficient access to these natural products. The synthesis route also demonstrates the application of palladium-catalyzed cross-coupling in the creation of complex organic compounds.
Misadventures in Chemical Synthesis
The journey of synthesizing compounds like Nakorone has been marked by trials and errors, as illustrated in the work of McDonald, Tong, Boone, & Valentine (2012) in the book "Strategies and Tactics in Organic Synthesis." Their chapter discusses the evolution of chemical synthesis programs aimed at mimicking biosynthesis pathways for cyclic ether-containing triterpene natural products, like Nakorone. They explore the synthesis of Nakorone and related compounds, providing insights into the challenges and intricacies of organic synthesis.
properties
Product Name |
Nakorone |
|---|---|
Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(3S,5aS,7aS,10bS)-3-hydroxy-4,4,7a,10b-tetramethyl-2,3,5a,6,7,9,10,10a-octahydro-1H-indeno[5,4-b]oxepin-8-one |
InChI |
InChI=1S/C17H28O3/c1-15(2)12(18)7-9-17(4)11-5-6-13(19)16(11,3)10-8-14(17)20-15/h11-12,14,18H,5-10H2,1-4H3/t11?,12-,14-,16-,17-/m0/s1 |
InChI Key |
GJHHOLCPYDZIHD-DOXOUGHASA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C(O[C@H]1CC[C@]3(C2CCC3=O)C)(C)C)O |
Canonical SMILES |
CC1(C(CCC2(C3CCC(=O)C3(CCC2O1)C)C)O)C |
synonyms |
nakorone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261799.png)






![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1261808.png)

![(1S,2R,4R,5R,12S,13R,15S)-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,7,13,15-tetrol](/img/structure/B1261813.png)
![2-({[3-(3,4-Dihydroisoquinolin-2(1h)-Ylsulfonyl)phenyl]carbonyl}amino)benzoic Acid](/img/structure/B1261814.png)

![2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol](/img/structure/B1261818.png)